molecular formula C9H12O3 B12307736 2-Oxooctahydropentalene-3A-carboxylic acid

2-Oxooctahydropentalene-3A-carboxylic acid

Cat. No.: B12307736
M. Wt: 168.19 g/mol
InChI Key: ODHAOFSDMDOEGL-UHFFFAOYSA-N
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Description

2-Oxooctahydropentalene-3A-carboxylic acid is a unique organic compound characterized by its distinct structure, which includes a carboxylic acid functional group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxooctahydropentalene-3A-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable dicarboxylic acid with a dehydrating agent can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-Oxooctahydropentalene-3A-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Forms esters or amides.

Scientific Research Applications

2-Oxooctahydropentalene-3A-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxooctahydropentalene-3A-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxooctahydropentalene-3A-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

5-oxo-1,2,3,4,6,6a-hexahydropentalene-3a-carboxylic acid

InChI

InChI=1S/C9H12O3/c10-7-4-6-2-1-3-9(6,5-7)8(11)12/h6H,1-5H2,(H,11,12)

InChI Key

ODHAOFSDMDOEGL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)CC2(C1)C(=O)O

Origin of Product

United States

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